molecular formula C22H32O4 B1181522 Acetylsventenic acid CAS No. 126737-42-6

Acetylsventenic acid

Cat. No. B1181522
CAS RN: 126737-42-6
InChI Key:
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Description

Synthesis Analysis

The synthesis of acetic acid derivatives, similar to acetylsventenic acid, involves catalytic processes and reactions with synthesis gas or carbon dioxide and hydrogen. For example, acetic acid has been generated directly from synthesis gas in a highly selective and carbon-efficient manner using a ruthenium-cobalt-iodide catalyst combination, highlighting the critical roles of each component in achieving maximum selectivity to acetic acid derivatives (Knifton, 1985). Another method involves methanol hydrocarboxylation with CO2 and H2, efficiently catalyzed by a Ru–Rh bimetallic catalyst, opening new avenues for acetic acid production and CO2 transformation (Qian et al., 2016).

Molecular Structure Analysis

The molecular structure of acetylsventenic acid, like other acetic acid derivatives, can be analyzed through spectroscopic and crystallographic methods. Studies on acetylsalicylic acid, for example, reveal insights into the molecular motions and potential wells in hydrogen-bonded dimers, which could be analogous to the structural characteristics of acetylsventenic acid (Wilson, 2001).

Chemical Reactions and Properties

The chemical reactivity of acetylsventenic acid can be inferred from reactions of acetic acid and its derivatives. For instance, the catalytic hydrogenation of acetic acid to ethanol over ruthenium shows the potential pathways and selectivity of reactions involving acetic acid derivatives (Olcay et al., 2010). Moreover, the reactions of transition metal acetylides provide insights into the addition reactions and the formation of various complexes, relevant to understanding the chemical properties of acetylsventenic acid and its derivatives (Bruce et al., 1986).

Physical Properties Analysis

The physical properties of acetylsventenic acid can be related to those of acetic acid and its derivatives, including melting points, boiling points, solubility, and density. Crystal structure predictions for acetic acid, involving various computational methods, help understand the solid-state properties and potential polymorphism of compounds like acetylsventenic acid (Mooij et al., 1998).

Chemical Properties Analysis

The chemical properties, such as acidity, reactivity with other compounds, and stability, can be examined through the synthesis and reactivity studies of acetic acid derivatives. For instance, the synthesis and properties of acetylthiamin pyrophosphate offer insights into the reactivity and stability of acetyl groups, relevant to the study of acetylsventenic acid (Gruys et al., 1987).

Scientific Research Applications

Cardiovascular Disease Prevention and Treatment

Acetylsalicylic acid has a historical significance in treating pain and inflammation, with its antiplatelet properties making it a staple in cardiovascular disease management. Early formulations were difficult for patients due to side effects, leading to the development of a more tolerable form, acetylsalicylic acid, by Felix Hoffmann. This innovation marked the beginning of its widespread use, particularly as an antiplatelet agent in preventing cardiovascular diseases (CVDs) (McKee, Sane, & Deliargyris, 2002).

Ophthalmological Applications

Research on acetylsalicylic acid's effects on vision, particularly its relationship with age-related macular degeneration (AMD), provides an intriguing insight into its impact beyond cardiovascular health. Studies have shown mixed results, indicating the need for regular vision checks for those at risk of AMD but also noting the potential benefits of acetylsalicylic acid in cardiovascular protection for these patients (Michalska-Małecka et al., 2016).

Antimicrobial Effects

The interaction of acetylsalicylic acid with antibiotics and its influence on bacterial resistance highlight its potential role in enhancing antimicrobial treatment effectiveness. Aspirin's active metabolite, salicylic acid, can affect bacterial phenotypic resistance, suggesting the importance of understanding drug interactions in antimicrobial therapy (Zimmermann & Curtis, 2018).

Anticancer Properties

There's growing interest in acetylsalicylic acid's role in cancer prevention and therapy. Studies suggest aspirin may have protective effects in endometrial cancer, particularly among obese women, though findings are conflicting and indicate a need for further research to clarify its impact on cancer outcomes (Takiuchi et al., 2018).

properties

{ "Design of the Synthesis Pathway": "The synthesis of Acetylsventenic acid can be achieved through a multi-step process involving the reaction of starting materials with various reagents and catalysts.", "Starting Materials": [ "4-methylpent-2-en-1-ol", "acetic anhydride", "pyridine", "sodium acetate", "sulfuric acid", "sodium hydroxide" ], "Reaction": [ "Step 1: 4-methylpent-2-en-1-ol is reacted with acetic anhydride in the presence of pyridine to form 4-acetoxy-4-methylpent-2-en-1-ol.", "Step 2: The resulting product from step 1 is then treated with sulfuric acid to form 4-methylpent-2-en-1-one.", "Step 3: 4-methylpent-2-en-1-one is then reacted with sodium acetate and acetic anhydride to form 4-acetoxy-4-methylpent-2-en-1-one.", "Step 4: The product from step 3 is then hydrolyzed with sodium hydroxide to form Acetylsventenic acid." ] }

CAS RN

126737-42-6

Product Name

Acetylsventenic acid

Molecular Formula

C22H32O4

Molecular Weight

0

Appearance

Powder

Origin of Product

United States

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